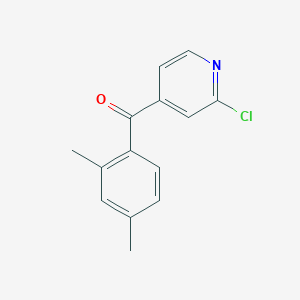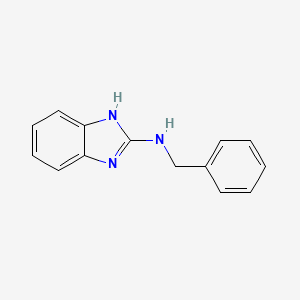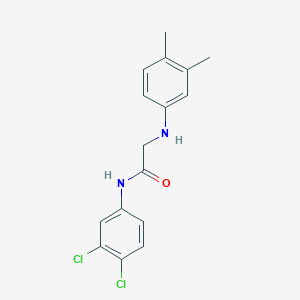
(2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorinated aromatic rings and methanone groups, which are common in various synthetic organic compounds. These related compounds are often synthesized for their potential applications in pharmaceuticals, such as anti-tuberculosis drugs, or for their interesting chemical and physical properties .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, including condensation and heterocyclization. For instance, the synthesis of a side product in benzothiazinone synthesis is reported, which is a class of new anti-tuberculosis drug candidates . Another study describes the condensation of different phenyl ethanones with N,N-dimethylformamide dimethyl acetal to produce heterocycles like isoflavones, isoxazoles, pyrazoles, and substituted aminopyrimidines . These methods could potentially be adapted for the synthesis of (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone has been characterized using X-ray diffraction (XRD) studies. For example, a compound with a chloropyridinyl methoxy group and a methylphenyl methanone moiety was confirmed to crystallize in the monoclinic space group with specific cell parameters . Such detailed structural analysis is crucial for understanding the molecular geometry and potential intermolecular interactions, such as hydrogen bonding, which can affect the compound's properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. The enamino ketone derived from chlorophenyl and dihydroxyphenyl ethanone was shown to react with different binucleophiles to yield a variety of heterocyclic compounds . These reactions demonstrate the versatility of the methanone group in facilitating the formation of diverse chemical structures, which could be relevant for the chemical reactions of (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone have been investigated using spectroscopic techniques and quantum chemical calculations. For instance, a piperidine derivative compound was studied using FT-IR, Raman, NMR spectroscopy, and molecular orbital calculations to determine its thermal properties and reactive sites . These analyses provide insights into the stability, reactivity, and potential applications of such compounds, which could be extrapolated to (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
- Structural Characterization : A derivative, characterized by X-ray diffraction, crystallizes in a specific space group, exhibiting intermolecular hydrogen bonding, suggesting potential in material science for its unique structural properties (Lakshminarayana et al., 2009).
Biocatalysis in Drug Synthesis
- Chiral Intermediate Production : The compound serves as a precursor in the biocatalytic synthesis of chiral intermediates for drugs like Betahistine, indicating its role in pharmaceutical manufacturing (Ni, Zhou, & Sun, 2012).
Molecular Docking and Hirshfeld Surface Analysis
- Drug Design and Analysis : Studies involving molecular docking and Hirshfeld surface analysis of derivatives highlight their potential in drug design, especially targeting specific proteins in cancer therapy (Lakshminarayana et al., 2018).
Synthesis and Characterization of Stable Radicals
- Material Science Applications : The synthesis and characterization of oligothiophenes bearing stable radicals for electronic materials show the compound's utility in developing new materials with specific electronic properties (Chahma, Riopel, & Arteca, 2021).
Spectroscopic and Theoretical Studies
- Molecular Properties Investigation : Spectroscopic and quantum chemical calculations provide insights into the molecular properties of derivatives, relevant for understanding reactivity and stability in chemical processes (Arasu et al., 2019).
Antimicrobial and Anticancer Activities
- Biomedical Research : Novel derivatives have been evaluated for antimicrobial and anticancer activities, suggesting the compound's derivatives could be promising candidates for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-4-12(10(2)7-9)14(17)11-5-6-16-13(15)8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKPFDJTKXYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2519144.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519145.png)
![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)
![(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519147.png)
![1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea](/img/structure/B2519148.png)
![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)
![1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine](/img/structure/B2519153.png)
![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
![N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide](/img/structure/B2519159.png)


![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2519162.png)

